molecular formula C19H19NO4S B557771 Fmoc-S-Methyl-L-Cysteine CAS No. 138021-87-1

Fmoc-S-Methyl-L-Cysteine

Cat. No. B557771
M. Wt: 357.4 g/mol
InChI Key: SKNJDZVHMNQAGO-KRWDZBQOSA-N
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Description

Fmoc-S-Methyl-L-Cysteine is a derivative of L-Cysteine, a non-essential α-amino acid that is biosynthesized in humans . It is a reactive thiol that can be used for the synthesis of peptides and proteins .


Synthesis Analysis

Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .


Molecular Structure Analysis

The molecular formula of Fmoc-S-Methyl-L-Cysteine is C19H19NO4S . The InChI is InChI=1S/C19H19NO4S/c1-25-11-17 (18 (21)22)20-19 (23)24-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . The Canonical SMILES is CSCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Chemical Reactions Analysis

Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-S-Methyl-L-Cysteine is a white powder with a melting point of 114 - 145 °C . The optical rotation is [a]D20 = -45 ± 2 º (C=1 in DMF) . The molecular weight is 357.4 g/mol .

Scientific Research Applications

  • Peptide and Protein Science

    • Summary of Application : Fmoc-S-Methyl-L-Cysteine is used in the field of peptide and protein science. It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades .
    • Methods of Application : Protecting group strategies feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
    • Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Synthesis of Peptides and Proteins

    • Summary of Application : Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins .
    • Methods of Application : Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond .
    • Results or Outcomes : The use of Fmoc-L-cysteine in this method allows for the creation of a variety of S-substituted Fmoc-L-cysteine derivatives .
  • Thioglycosides Synthesis

    • Summary of Application : Fmoc-L-cysteine is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives. This is particularly useful in the synthesis of thioglycosides, which have become attractive synthetic targets in biomedical research and pharmaceutical development .
    • Methods of Application : The synthesis involves the hydrothiolation of L-cysteine with 3-mercaptopropionic acid, leading to the formation of a disulfide bond .
    • Results or Outcomes : The use of Fmoc-L-cysteine in this method allows for the creation of a variety of S-substituted Fmoc-L-cysteine derivatives .
  • Solid Phase Peptide Synthesis (SPPS)

    • Summary of Application : Fmoc-S-Methyl-L-Cysteine is used as a building block for the introduction of N-α-methyl-cysteine amino-acid residues by Fmoc SPPS .
    • Methods of Application : The Fmoc SPPS method involves the coupling of amino acid building blocks to one another via amide bonds .
    • Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine in this method facilitates the synthesis of peptides containing N-α-methyl-cysteine amino-acid residues .
  • Chemical Biology

    • Summary of Application : Fmoc-S-Methyl-L-Cysteine is used in the field of chemical biology for site-selective protein modification . This is particularly useful for developing new methodologies for protein bioconjugation .
    • Methods of Application : The method involves the use of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry .
    • Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Pharmaceutical Development

    • Summary of Application : Fmoc-S-Methyl-L-Cysteine is used in the field of pharmaceutical development for the synthesis of thioglycosides . Thioglycosides have become attractive synthetic targets in biomedical research and pharmaceutical development .
    • Methods of Application : The synthesis involves the hydrothiolation of L-cysteine with 3-mercaptopropionic acid, leading to the formation of a disulfide bond .
    • Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine in this method allows for the creation of a variety of S-substituted Fmoc-L-cysteine derivatives .

Safety And Hazards

Fmoc-S-Methyl-L-Cysteine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNJDZVHMNQAGO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427159
Record name Fmoc-S-Methyl-L-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-Methyl-L-Cysteine

CAS RN

138021-87-1
Record name Fmoc-S-Methyl-L-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Graf, PH Nguyen, G Stock… - Journal of the American …, 2007 - ACS Publications
… N-Fmoc-S-methyl-l-cysteine was synthesized as published. 2-Chlorotrityl chloride, H-Xaa-2-chlorotrityl resins, activating reagents and Fmoc amino acids were purchased from …
Number of citations: 352 pubs.acs.org
Q Zhang, B Perkins, G Tan, VH Wysocki - International Journal of Mass …, 2011 - Elsevier
… Fmoc-S-methyl-l-cysteine was purchased from Bachem (Torrance, CA). The C-terminal residues required for peptide synthesis were purchased already attached to resins (Fmoc-…
Number of citations: 9 www.sciencedirect.com
M Matteucci, G Bhalay, M Bradley - Organic Letters, 2003 - ACS Publications
… To investigate further the scope and limitations of the method, polymer-supported Fmoc-S-methyl-l-cysteine was oxidized under the newly developed conditions (Scheme 1) and …
Number of citations: 138 pubs.acs.org
KA Dakin - 1998 - library-archives.canada.ca
… Synthesis of Fmoc- S-Methyl-L-Cysteine.. Synthesis of Partially Protected Tetrapeptide Acids using the 2-Chlorotntyl Chloride Resin ...... ............. ....... Synthesis of Tetrapeptide Acids …
Number of citations: 3 library-archives.canada.ca
Q Zhang - 2006 - search.proquest.com
Research presented in this dissertation falls into two parts: fragmentation mechanisms of peptide and fragmentation mechanism of amino acid derivatives. The study of peptide …
Number of citations: 1 search.proquest.com

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